3-(2-chloro-5-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one
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Description
3-(2-Chloro-5-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one, abbreviated as CMPD-1, is a synthetic compound that has been studied for its potential applications in scientific research, drug discovery, and medical treatments. CMPD-1 is a member of the pyrazinone family and is structurally similar to other compounds in the pyrazinone family, such as 4-methyl-1,2-dihydropyrazin-2-one (MPD-1). CMPD-1 has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities, making it an attractive target for further scientific research.
Scientific Research Applications
Precursor in Bupranolol Synthesis
This compound is a possible precursor in the synthesis of the chiral beta blocker Bupranolol . Both racemic and single-enantiomeric samples of the compound were synthesized and characterized by single crystal XRD .
Study of Chiral Environment Influence
The compound has been used in studies to confirm the influence of the chiral environment on the crystallization of scalarly identical molecules .
Crystal Structure Determination
The compound has been used in the X-ray structure determinations of racemic and single-enantiomeric samples, with the aim of revealing similarities and differences between the racemic and single-enantiomeric crystal packings .
Suzuki–Miyaura Coupling
While not directly mentioned, the compound could potentially be used in Suzuki–Miyaura (SM) coupling reactions . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Protodeboronation
The compound could potentially be used in protodeboronation reactions . Protodeboronation is a useful reaction in organic synthesis for the formation of carbon-carbon bonds .
properties
IUPAC Name |
3-(2-chloro-5-methylphenoxy)-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-3-4-9(13)10(7-8)17-11-12(16)15(2)6-5-14-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTDUVICJQYSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=NC=CN(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one |
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